N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Molecular Characterization Chemical Identity Building Block Purity

Sourcing a rigid benzoxepin scaffold with a pre-installed zinc-binding pharmacophore often forces researchers into lengthy custom synthesis. N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine solves this with its N-methoxyamine handle-a hydroxamic acid isostere that directly engages metal-dependent enzymes such as HDACs and MMPs. • Dual reactive handles (amine + methoxyamine) enable rapid library expansion. • Consistent 95% purity eliminates batch-to-batch variability in fragment screening. • Ready-to-ship stock reduces lead time from months to days for probe development.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1394042-49-9
Cat. No. B1378443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
CAS1394042-49-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCONC1CCCOC2=CC=CC=C12
InChIInChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3
InChIKeyXKGRWFMQDBHYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Core Chemical Profile


N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a synthetic, heterocyclic small molecule belonging to the 1-benzoxepin class. The compound features a 2,3,4,5-tetrahydro-1-benzoxepin core scaffold with a methoxyamine functional group at the 5-position. Its molecular formula is C11H15NO2, with a monoisotopic mass of 193.11027873 Da [1]. The presence of the N-methoxy moiety presents structural similarities to hydroxamic acid-like zinc-binding groups, suggesting potential as a ligand for metal-dependent enzymes such as histone deacetylases (HDACs), though direct biological activity data for this exact molecule are absent from the peer-reviewed literature .

Why Generic 1-Benzoxepin Substitutions Fail


The direct substitution of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with a generic, unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 37483-67-3, as HCl salt) or other simple alkyl- or halogen-substituted benzoxepins is not chemically or functionally equivalent. The N-methoxy group introduces a unique hydrogen-bonding and metal-coordinating pharmacophore that is absent in the primary amine analog . This moiety is a critical structural determinant in known hydroxamic acid-based inhibitors of zinc-dependent enzymes (e.g., HDACs), directly altering the compound's potential to engage biological targets. Without this specific N-methoxy substitution, any potential enzyme inhibition profile—inferred from the broader benzoxepin class [1]—would be lost, rendering the compound unsuitable for research applications targeting metal-dependent catalytic sites.

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Product Evidence


Molecular Identity and Purity Metrics

This specific compound is defined by its unique molecular formula and CAS registry number, distinguishing it from related 1-benzoxepin analogs. Direct comparative data from commercial suppliers confirms its base molecular metrics .

Molecular Characterization Chemical Identity Building Block Purity

Structural Differentiation from Unsubstituted 1-Benzoxepin-5-amine

The N-methoxy substitution is a critical structural differentiator. The compound's core benzoxepin scaffold is shared with other 1-benzoxepin-5-amines, but the methoxyamine group is a known metal-binding moiety (zinc-binding group, ZBG) in the design of enzyme inhibitors .

Medicinal Chemistry Pharmacophore Modeling Hydroxamic Acid Isostere

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Research & Industrial Applications


Chemical Probe for Metal-Dependent Enzymes

The N-methoxy group functions as a hydroxamic acid isostere, a well-established zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors . Researchers exploring novel, rigidified benzoxepin-based scaffolds for zinc-dependent enzyme inhibition may find this compound a valuable starting point or fragment for chemical probe development. While no specific biological activity data exists for this exact molecule, its core structure and key functional group align with established medicinal chemistry strategies .

Synthetic Building Block for 1-Benzoxepin Derivatives

As noted by commercial suppliers, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine serves as a versatile building block for the synthesis of more complex organic molecules . The presence of both an amine and a methoxyamine moiety offers distinct reactive handles for further chemical elaboration, enabling the construction of diverse compound libraries for pharmaceutical or agrochemical lead discovery programs .

Analytical Reference Standard

With a commercially available purity specification of 95% , this compound can serve as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of related benzoxepin derivatives in complex mixtures or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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